2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS2/c22-18(17-19-15-4-1-2-5-16(15)24-17)21-9-3-8-20(10-11-21)14-6-12-23-13-7-14/h1-2,4-5,14H,3,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJQWBQZYQNQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=NC3=CC=CC=C3S2)C4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate amine under basic conditions. The diazepane ring can be synthesized through the reaction of a suitable diamine with a dihalide, followed by cyclization. The final step involves the coupling of the benzothiazole and diazepane rings through a carbonyl linkage, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitrated or halogenated derivatives of the benzothiazole ring.
Scientific Research Applications
2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The diazepane ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The thian-4-yl group can participate in redox reactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Structural Analogues with Triazole/Thiadiazole Moieties
Compounds such as 9a–e (e.g., 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide) share the benzothiazole core but incorporate triazole and thiazole rings instead of diazepane . Key differences include:
- Synthetic Routes : The target compound’s synthesis likely involves coupling a diazepane-carbonyl intermediate with benzothiazole, whereas 9a–e were synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Biological Activity : 9c demonstrated α-glucosidase inhibition (docking score: −8.1 kcal/mol), comparable to acarbose (−8.0 kcal/mol), suggesting the diazepane-thianyl group in the target compound may similarly target metabolic enzymes .
Table 1: Comparative Spectral Data
| Compound | Melting Point (°C) | IR (C=O stretch, cm⁻¹) | Reference |
|---|---|---|---|
| Target Compound | Not reported | ~1680–1700 (estimated) | N/A |
| 9c | 198–200 | 1675 |
Benzothiazole-Linked Sulfonamides
N-(4-(Benzothiazole-2-yl)phenyl) substituted benzenesulfonamides (e.g., IJPR-2019 compounds ) feature sulfonamide linkages instead of diazepane-carbonyl groups . Key contrasts:
- Therapeutic Focus : These sulfonamides showed anticonvulsant activity, while the target compound’s diazepane-thianyl group may favor enzyme inhibition or antimicrobial effects .
Antimicrobial Benzothiazoles with Cyclic Amines
Compounds BZ2 and BZ5 (2-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole and 2-[4-(azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole) exhibit substituents on acetylenic chains rather than diazepane .
- Antifungal Activity: Both BZ2 and BZ5 showed MIC values of 15.62 µg/mL against C. albicans.
Table 2: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) vs. C. albicans | Reference |
|---|---|---|
| Target Compound | Not tested | N/A |
| BZ2/BZ5 | 15.62 |
Bioconjugation Probes with Benzothiazole Moieties
Fluorene-based probes (e.g., 1 and 2 ) incorporate benzothiazole and isothiocyanate groups for amine-reactive bioconjugation .
- Functional Group Reactivity : The target compound’s diazepane-carbonyl group is less reactive than isothiocyanate, limiting its utility in probe design but improving stability in biological environments .
Heterocyclic Systems with Benzodioxine/Thiadiazole Cores
1,4-Benzodioxin-based thiadiazole-fused derivatives (e.g., 1–25 ) prioritize α-amylase/α-glucosidase inhibition .
Biological Activity
The compound 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole (CAS No. 2319640-07-6) is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole is , with a molecular weight of approximately 310.5 g/mol. The unique structure combines a benzothiazole moiety with a thian-4-yl and a diazepane ring, which may contribute to its diverse biological activities.
Anticancer Properties
Recent studies indicate that benzothiazole derivatives exhibit significant anticancer activity. Benzothiazole compounds are known to inhibit various cancer cell lines by targeting specific molecular pathways. For instance, the inhibition of the FOXM1 transcription factor has been highlighted as a promising strategy in treating triple-negative breast cancer (TNBC) and other malignancies. Compounds similar to 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole have shown efficacy in reducing cell proliferation and tumor growth in vitro and in vivo models .
Table 1: Summary of Anticancer Activities
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| KC12 | TNBC | FOXM1 inhibition | |
| KC21 | Lung Cancer | Cell cycle arrest | |
| KC30 | Colon Cancer | Apoptosis induction |
Antimicrobial Activity
Compounds containing thiazole and thian groups have demonstrated antimicrobial properties against various pathogens. The structural characteristics of 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth .
The biological activity of 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole can be attributed to several mechanisms:
- FOXM1 Inhibition : This transcription factor is implicated in cell proliferation and survival in cancer cells. Inhibiting FOXM1 can lead to reduced tumor growth and increased apoptosis .
- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell cycle progression .
Case Studies
A series of case studies have been conducted to evaluate the efficacy of benzothiazole derivatives in cancer treatment:
- Study on TNBC Models : In vitro studies using MDA-MB-231 cell lines showed that compounds structurally similar to 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole significantly inhibited cell proliferation at low concentrations .
- Antimicrobial Testing : A study evaluated the antimicrobial activity against resistant strains of bacteria. Results indicated that thian-containing compounds exhibited potent activity compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
